5-(Morpholin-4-ylmethyl)quinolin-8-ol

UGGT inhibition ER glycoprotein folding chemical probe

Procure 5M-8OH-Q (CAS 312611-90-8), the only validated selective UGGT inhibitor with a Kd=47μM. It binds a unique 'WY' motif, differentiating it from metal-chelating 7-substituted 8-HQ analogs. Essential for ERQC pathway studies, antiviral target validation, and as a fragment lead (PDB 7ZLL). Avoid false negatives from generic 8-HQ derivatives.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 312611-90-8
Cat. No. B1331954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholin-4-ylmethyl)quinolin-8-ol
CAS312611-90-8
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C3C=CC=NC3=C(C=C2)O
InChIInChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2
InChIKeyAKUILKRKGZEPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Morpholin-4-ylmethyl)quinolin-8-ol (CAS 312611-90-8) for UGGT Inhibition and 8-Hydroxyquinoline Derivative Research Procurement


5-(Morpholin-4-ylmethyl)quinolin-8-ol (CAS 312611-90-8), also referred to as 5M-8OH-Q, is a synthetic derivative of the 8-hydroxyquinoline (8-HQ) pharmacophore featuring a morpholin-4-ylmethyl substituent at the 5-position of the quinoline ring . This heterocyclic compound (molecular formula C14H16N2O2, MW 244.29 g/mol) has been structurally characterized by X-ray crystallography and has been identified as the first selective inhibitor of UDP-glucose glycoprotein glucosyltransferase (UGGT), a key enzyme in endoplasmic reticulum glycoprotein folding quality control [1]. Unlike broad-spectrum 8-HQ derivatives that primarily act as metal chelators, 5M-8OH-Q exhibits a distinct mechanism of action via binding to a conserved 'WY' surface motif on UGGT that is absent in other GT24 family glycosyltransferases, establishing it as a unique chemical probe for ERQC pathway investigation and a validated starting point for medicinal chemistry optimization [2].

Why 5-(Morpholin-4-ylmethyl)quinolin-8-ol Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs in Targeted Research Applications


8-Hydroxyquinoline derivatives constitute a broad class of compounds with diverse metal-chelating, antimicrobial, and cytotoxic properties [1]. However, within this class, subtle structural variations—particularly the position and nature of substituents—profoundly alter target engagement, selectivity profile, and biological outcome. The 5-position morpholinylmethyl substitution of 5M-8OH-Q confers a unique UGGT-binding pharmacophore that is structurally and mechanistically distinct from the 7-substituted analogs (e.g., 7-morpholinomethyl-8-hydroxyquinoline, MO-8HQ) which primarily exert their antimicrobial effects via iron chelation and membrane disruption [2]. Furthermore, commonly available 8-HQ derivatives such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and 5-carboxy-8-hydroxyquinoline target entirely different enzymatic systems—2-oxoglutarate oxygenases and metal-dependent pathways—and do not engage UGGT [3]. Consequently, substituting 5M-8OH-Q with a generic 8-HQ analog in experiments designed to probe UGGT function or the ER glycoprotein folding quality control checkpoint will yield false-negative results and obscure mechanistic insights. The quantitative evidence presented below substantiates why this specific compound must be prioritized for UGGT-related investigations and why alternative 8-HQ derivatives are not functionally interchangeable.

Quantitative Differentiation of 5-(Morpholin-4-ylmethyl)quinolin-8-ol (5M-8OH-Q) Against Closest Structural and Functional Analogs


UGGT Binding Affinity and Isoform Inhibition: Unique Target Engagement vs. Metal-Chelating 8-HQ Derivatives

5M-8OH-Q demonstrates a Kd of 47 μM for CtUGGTGT24 in vitro as measured by ligand-enhanced fluorescence [1]. This binding is selective for the 'WY' conserved surface motif of UGGTs, a motif absent in other GT24 family glycosyltransferases [2]. In cellula, 5M-8OH-Q inhibits both human UGGT1 and UGGT2 isoforms at concentrations higher than 750 μM in ALG6−/− HEK293-6E cells [3]. In contrast, the 7-substituted analog MO-8HQ exhibits no reported UGGT binding activity, instead exerting its biological effects via iron chelation with an MIC of 3.9 μg/mL against Micrococcus flavus [4]. The 5-carboxy-8-hydroxyquinoline analog acts as a 2-oxoglutarate oxygenase inhibitor with an IC50 of 200 nM against JMJD2E, a completely unrelated target class . This divergence in target engagement underscores that 5M-8OH-Q is the only validated UGGT-selective probe among 8-HQ derivatives, making it indispensable for ERQC pathway studies where off-target metal chelation would confound interpretation.

UGGT inhibition ER glycoprotein folding chemical probe target selectivity

Regiochemical Substitution Effect: 5-Position Morpholinylmethyl vs. 7-Position Analogs for Antimicrobial Activity Differentiation

The 7-morpholinomethyl-8-hydroxyquinoline (MO-8HQ) isomer exhibits quantifiable antibacterial and antifungal activity: MIC of 3.9 μg/mL against Micrococcus flavus and antifungal activity at 7-15 μg/mL [1]. This activity is mechanistically linked to iron chelation and is enhanced by formation of a 2:1 MO-8HQ:Fe chelate complex [2]. In contrast, 5M-8OH-Q (5-position substitution) has not been reported to exhibit comparable broad-spectrum antimicrobial activity in peer-reviewed literature; its primary validated biological activity is UGGT inhibition at sub-millimolar concentrations (>750 μM) [3]. This regiochemical distinction—5-substitution yielding UGGT targeting vs. 7-substitution yielding metal-chelating antimicrobial activity—is critical for experimental design. A researcher seeking to investigate UGGT function would erroneously conclude inactivity if using MO-8HQ, while a researcher pursuing antimicrobial applications would find 5M-8OH-Q suboptimal compared to the 7-substituted analog. The quantitative MIC data for MO-8HQ (3.9 μg/mL) establishes a clear performance benchmark that 5M-8OH-Q does not meet, reinforcing that these positional isomers are not interchangeable and must be selected based on the specific biological question.

antimicrobial SAR regioselectivity quinoline derivatives metal chelation

Synthetic Utility as a Bromination Substrate: Distinct Reactivity Profile for Derivative Synthesis

5-(Morpholin-4-ylmethyl)quinolin-8-ol serves as a defined synthetic intermediate for the preparation of 7-bromo-5-[(morpholin-4-yl)methyl]quinolin-8-ol via reaction with N-bromosuccinimide (NBS) in chloroform, as documented in patent WO2024092083A1 [1]. This regioselective bromination at the 7-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is not readily accessible from unsubstituted 8-hydroxyquinoline or 7-substituted analogs. In comparison, 7-morpholinomethyl-8-hydroxyquinoline (MO-8HQ) lacks the free 7-position for halogenation, limiting its utility as a diversification scaffold. 5M-8OH-Q is commercially available from suppliers such as Sigma-Aldrich (AldrichCPR) and MolCore (98+% purity), whereas MO-8HQ requires custom synthesis or is less readily sourced . The established bromination protocol, coupled with reliable commercial availability, positions 5M-8OH-Q as a strategically advantageous starting material for medicinal chemistry campaigns aimed at generating novel UGGT inhibitors or other 8-HQ derivatives with modified C7 substituents.

synthetic intermediate halogenation medicinal chemistry structure diversification

Metal Chelation and Cytotoxicity Profile: Distinction from Broad-Spectrum 8-HQ Antimicrobials

The 8-hydroxyquinoline scaffold is renowned for metal-chelating properties that drive antimicrobial and cytotoxic activities [1]. MO-8HQ demonstrates iron-dependent antibacterial activity, with an 'unsaturated' 2:1 MO-8HQ:Fe chelate exhibiting greater potency than MO-8HQ alone, and MIC values correlating with iron chelation capacity [2]. In cytotoxicity assays against 60 human cancer cell lines, 7-substituted 8-HQ derivatives exhibit log GI50 values of -4.81 M (7-pyrrolidinomethyl), -5.09 M (7-morpholinomethyl), and -5.35 M (7-diethylaminomethyl), corresponding to GI50 values of approximately 15.5 μM, 8.1 μM, and 4.5 μM respectively [3]. While 5M-8OH-Q contains the same metal-chelating 8-hydroxyquinoline core, its primary validated biological activity is UGGT inhibition at concentrations >750 μM, which is 93- to 167-fold higher than the cytotoxic GI50 values reported for 7-substituted analogs [4]. This suggests that 5M-8OH-Q may exhibit reduced cytotoxicity at UGGT-active concentrations compared to 7-substituted derivatives, although direct comparative cytotoxicity data for 5M-8OH-Q are not yet published. Researchers must recognize that the 5-position substitution redirects biological activity away from metal-dependent cytotoxicity toward UGGT enzyme inhibition, a critical distinction for target-based screening campaigns.

metal chelation cytotoxicity iron chelator cancer research

Structural and Physicochemical Differentiation: LogP and Topological Polar Surface Area Comparison

5-(Morpholin-4-ylmethyl)quinolin-8-ol (5M-8OH-Q) exhibits a calculated octanol-water partition coefficient (LogP) of 1.5 and a topological polar surface area (TPSA) of 45.6 Ų [1]. In comparison, unsubstituted 8-hydroxyquinoline has a LogP of approximately 1.8-2.0 and TPSA of 33.1 Ų, while clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has a LogP of approximately 3.7 and TPSA of 33.1 Ų [2]. The 5-position morpholinylmethyl group reduces lipophilicity by approximately 0.3-0.5 LogP units relative to the parent 8-HQ scaffold while increasing polar surface area by 12.5 Ų, which may enhance aqueous solubility and reduce passive membrane permeability compared to halogenated analogs like clioquinol. 7-Morpholinomethyl-8-hydroxyquinoline (MO-8HQ) is expected to have nearly identical calculated physicochemical properties due to regioisomerism; however, the distinct biological profiles of these positional isomers (UGGT inhibition vs. antimicrobial activity) demonstrate that target engagement is governed by spatial orientation rather than bulk physicochemical parameters alone. For procurement in assays requiring specific solubility or permeability profiles, these calculated parameters provide guidance, but the primary differentiation remains the validated UGGT binding motif unique to the 5-substituted isomer.

physicochemical properties drug-likeness LogP TPSA ADME

Validated Research and Industrial Application Scenarios for 5-(Morpholin-4-ylmethyl)quinolin-8-ol Procurement


UGGT Chemical Probe for ER Glycoprotein Folding Quality Control Studies

Procure 5M-8OH-Q as the only validated selective UGGT inhibitor for investigating endoplasmic reticulum glycoprotein folding quality control (ERQC) pathways. Use at concentrations >750 μM in cellula to inhibit both human UGGT1 and UGGT2 isoforms in HEK293-6E cells [1]. The compound binds the conserved 'WY' surface motif (Kd = 47 μM), enabling mechanistic studies of UGGT-dependent glycoprotein trafficking, broad-spectrum antiviral target validation, and rescue-of-secretion therapy research for rare diseases caused by responsive glycoprotein mutations [2].

Medicinal Chemistry Starting Point for Next-Generation UGGT Inhibitor Development

Utilize 5M-8OH-Q as a fragment-based lead for structure-guided optimization. The co-crystal structure with CtUGGTGT24 (PDB 7ZLL, resolution 1.65 Å) provides atomic-level detail of the binding pose, enabling rational design of analogs with improved potency and pharmacokinetic properties [1]. The 7-position is amenable to regioselective bromination (NBS/CHCl3), providing a synthetic handle for diversification via cross-coupling reactions to explore structure-activity relationships around the quinoline core [2].

Discriminative Control in 8-Hydroxyquinoline Metal Chelation vs. Target Engagement Studies

Deploy 5M-8OH-Q as a negative control or specificity probe in experiments designed to distinguish UGGT-dependent effects from general metal-chelating activities of 8-HQ derivatives. Unlike 7-substituted analogs (e.g., MO-8HQ) that exhibit antimicrobial activity via iron chelation (MIC = 3.9 μg/mL), 5M-8OH-Q's primary validated activity is UGGT inhibition at sub-millimolar concentrations [1][2]. This differentiation enables researchers to attribute observed phenotypes specifically to UGGT modulation rather than non-specific metal depletion.

Synthetic Intermediate for 7-Substituted 8-Hydroxyquinoline Derivative Libraries

Employ 5M-8OH-Q as a versatile synthetic building block for generating diverse 7-functionalized 8-hydroxyquinoline derivatives. The established bromination protocol yields 7-bromo-5-[(morpholin-4-yl)methyl]quinolin-8-ol, which can undergo Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino substituents at the C7 position [1]. This synthetic route enables systematic exploration of C7 substituent effects on UGGT binding affinity and selectivity, supporting medicinal chemistry optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Morpholin-4-ylmethyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.